molecular formula C19 H29 N O6 S B1142053 tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate CAS No. 116696-85-6

tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate

Cat. No. B1142053
M. Wt: 399.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate, also known as BOC-L-phenylalanine 2,2,4-trimethylpentyl ester, is a chemical compound that has gained significant attention in scientific research. It is a derivative of L-phenylalanine, an essential amino acid, and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamatealanine 2,2,4-trimethylpentyl ester is not well understood. However, it is believed to act as a prodrug, which is converted into its active form in the body. The active form of the compound may interact with enzymes or receptors in the body, leading to its physiological effects.

Biochemical And Physiological Effects

Tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamatealanine 2,2,4-trimethylpentyl ester has been shown to have various biochemical and physiological effects. It has been reported to have antihypertensive, antidiabetic, and anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamatealanine 2,2,4-trimethylpentyl ester in lab experiments is its high purity, which ensures reproducibility of results. However, its synthesis method can be challenging and time-consuming, which may limit its use in some experiments.

Future Directions

There are several future directions for research involving tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamatealanine 2,2,4-trimethylpentyl ester. One possible direction is the synthesis of new derivatives with improved pharmacological properties. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, more studies are needed to determine its safety and efficacy in preclinical and clinical trials.
Conclusion:
In conclusion, tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamatealanine 2,2,4-trimethylpentyl ester is a chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in medicinal chemistry.

Synthesis Methods

Tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamatealanine 2,2,4-trimethylpentyl ester has been synthesized using various methods, including the reaction of tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-hydroxypropan-2-yl]carbamate with 2,2,4-trimethylpentan-3-one in the presence of a base. Another method involves the reaction of tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-hydroxypropan-2-yl]carbamate with 2,2,4-trimethylpentanol in the presence of a catalyst. The synthesis method is crucial in determining the purity and yield of the compound.

Scientific Research Applications

Tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamatealanine 2,2,4-trimethylpentyl ester has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been used as a precursor for the synthesis of various compounds, including inhibitors of enzymes such as renin, angiotensin-converting enzyme, and dipeptidyl peptidase IV. It has also been used in the synthesis of peptide-based drugs and prodrugs.

properties

IUPAC Name

tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO6S/c1-19(2,3)26-18(21)20-15(13-25-17-11-7-8-12-24-17)14-27(22,23)16-9-5-4-6-10-16/h4-6,9-10,15,17H,7-8,11-14H2,1-3H3,(H,20,21)/t15-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOHLSXGFZFVGE-MYJWUSKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1CCCCO1)CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC1CCCCO1)CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13969836

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.